molecular formula C10H12N4O2S B254950 1-ethyl-3-[(Z)-(4-nitrophenyl)methylideneamino]thiourea

1-ethyl-3-[(Z)-(4-nitrophenyl)methylideneamino]thiourea

Cat. No. B254950
M. Wt: 252.3 g/mol
InChI Key: GLPPPSGIOPOESR-GHXNOFRVSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-ethyl-3-[(Z)-(4-nitrophenyl)methylideneamino]thiourea is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. It is a thiourea derivative that has been synthesized using different methods, and its mechanism of action and biochemical and physiological effects have been studied in detail.

Mechanism of Action

The mechanism of action of 1-ethyl-3-[(Z)-(4-nitrophenyl)methylideneamino]thiourea is not fully understood. However, it has been suggested that the compound may inhibit the activity of certain enzymes, leading to its anti-inflammatory and anti-cancer properties. The compound has also been found to induce apoptosis in cancer cells.
Biochemical and physiological effects:
Studies have shown that 1-ethyl-3-[(Z)-(4-nitrophenyl)methylideneamino]thiourea exhibits biochemical and physiological effects, including the inhibition of inflammation, the induction of apoptosis in cancer cells, and the inhibition of bacterial growth. The compound has also been found to exhibit low toxicity in vitro.

Advantages and Limitations for Lab Experiments

The advantages of using 1-ethyl-3-[(Z)-(4-nitrophenyl)methylideneamino]thiourea in lab experiments include its potential use as a fluorescent probe for detecting metal ions in biological samples, its anti-inflammatory, anti-cancer, and anti-bacterial properties, and its low toxicity in vitro. However, the limitations of using the compound in lab experiments include its limited solubility in water, which may affect its bioavailability in vivo.

Future Directions

For research on 1-ethyl-3-[(Z)-(4-nitrophenyl)methylideneamino]thiourea include investigating its potential use as a therapeutic agent for inflammatory diseases and cancer, studying its mechanism of action in more detail, and exploring its potential use as a fluorescent probe for detecting metal ions in vivo. Additionally, the compound could be modified to improve its solubility and bioavailability in vivo.

Synthesis Methods

The synthesis of 1-ethyl-3-[(Z)-(4-nitrophenyl)methylideneamino]thiourea has been reported using different methods, including the reaction of 4-nitrobenzaldehyde with ethylthiocyanate in the presence of a base, and the reaction of 4-nitrobenzaldehyde with thiourea in the presence of ethanol. The compound has also been synthesized using microwave-assisted synthesis, which has been found to be a more efficient method.

Scientific Research Applications

1-ethyl-3-[(Z)-(4-nitrophenyl)methylideneamino]thiourea has been studied for its potential applications in various fields of scientific research. It has been found to exhibit anti-inflammatory, anti-cancer, and anti-bacterial properties. The compound has also been investigated for its potential use as a fluorescent probe for detecting metal ions in biological samples.

properties

Product Name

1-ethyl-3-[(Z)-(4-nitrophenyl)methylideneamino]thiourea

Molecular Formula

C10H12N4O2S

Molecular Weight

252.3 g/mol

IUPAC Name

1-ethyl-3-[(Z)-(4-nitrophenyl)methylideneamino]thiourea

InChI

InChI=1S/C10H12N4O2S/c1-2-11-10(17)13-12-7-8-3-5-9(6-4-8)14(15)16/h3-7H,2H2,1H3,(H2,11,13,17)/b12-7-

InChI Key

GLPPPSGIOPOESR-GHXNOFRVSA-N

Isomeric SMILES

CCNC(=S)N/N=C\C1=CC=C(C=C1)[N+](=O)[O-]

SMILES

CCNC(=S)NN=CC1=CC=C(C=C1)[N+](=O)[O-]

Canonical SMILES

CCNC(=S)NN=CC1=CC=C(C=C1)[N+](=O)[O-]

Origin of Product

United States

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